molecular formula C17H19FN8 B6438973 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2549014-05-1

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine

Cat. No.: B6438973
CAS No.: 2549014-05-1
M. Wt: 354.4 g/mol
InChI Key: HRBPWUUHSJMJIS-UHFFFAOYSA-N
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Description

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine (molecular formula: C₁₇H₁₉FN₈, molecular weight: 354.39 g/mol) is a pyridazine derivative featuring a pyrazole moiety at position 3 and a fluoropyrimidine-substituted piperazine ring at position 6 .

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN8/c1-12-9-13(2)26(23-12)16-4-3-15(21-22-16)24-5-7-25(8-6-24)17-14(18)10-19-11-20-17/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBPWUUHSJMJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s uniqueness lies in its 5-fluoropyrimidin-4-yl substituent on the piperazine ring, distinguishing it from analogs with alternative aromatic or sulfonyl groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name / CAS No. Substituent on Piperazine Molecular Weight (g/mol) Notable Features
Target Compound (CAS 2415631-29-5) 5-fluoropyrimidin-4-yl 354.39 Fluorine atom enhances electronegativity; pyrimidine may improve DNA/protein interactions.
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 1020502-85-5) 3,4-dimethoxybenzoyl 422.50 Bulky benzoyl group increases lipophilicity; methoxy groups may affect metabolic stability.
3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine butylsulfonyl ~360.45 (estimated) Sulfonyl group improves solubility; potential for enzyme inhibition via sulfonamide interactions.
3-[4-(4-trifluoromethylpyridin-2-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine (CAS 2415555-24-5) 4-trifluoromethylpyridin-2-yl 403.40 Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects.
Table 2: Inferred Bioactivity Based on Analogs
Compound Group Potential Bioactivity Mechanism Hypotheses
Fluoropyrimidine derivatives Antiviral, anticancer DNA/RNA polymerase inhibition or nucleotide analog incorporation .
Sulfonyl-piperazine analogs Enzyme inhibition (e.g., kinases) Sulfonamide groups interact with ATP-binding pockets .
Benzoyl-piperazine analogs Anti-inflammatory, antimicrobial Methoxy groups enhance binding to hydrophobic enzyme pockets .

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